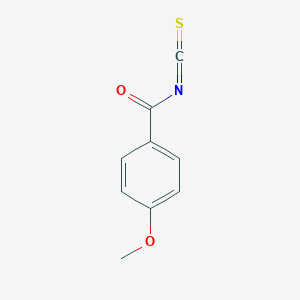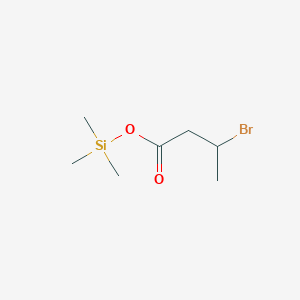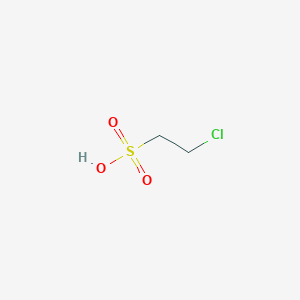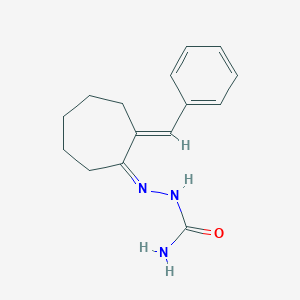
4-Metoxi-benzoil isotiocianato
Descripción general
Descripción
4-Methoxybenzoyl isothiocyanate is a compound that can be inferred to have potential biological activities based on the studies of related compounds. Although the specific compound is not directly studied in the provided papers, similar structures have been synthesized and evaluated for various properties and activities.
Synthesis Analysis
The synthesis of related compounds involves structural modifications and the use of different substituents to enhance biological activity. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were synthesized by modifying the lead compound 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) . Another study involved the reaction of 1-methoxy-2-benzopyrylium-4-olate with various aryl isothiocyanates to form carbonyl ylides . These methods suggest possible synthetic routes that could be adapted for the synthesis of 4-methoxybenzoyl isothiocyanate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a 2 : 1-adduct of 1-methoxy-2-benzopyrylium-4-olate with phenyl isothiocyanate was elucidated, providing insights into the molecular conformation and interactions . Similarly, the structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was determined, revealing intramolecular hydrogen-bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of compounds with methoxybenzoyl groups has been explored in various studies. The formation of carbonyl ylides and their subsequent reactions with isothiocyanates indicate the potential for diverse chemical transformations . Additionally, the photochromic ring-closing reaction of 4,5-dibenzothienylthiazole derivatives followed by spontaneous elimination and substitution reactions demonstrates the reactivity of such compounds under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-methoxybenzoyl isothiocyanate have been investigated using spectroscopic and computational methods. Vibrational investigations of 2-amino-4-methoxybenzothiazole provided insights into the electronic structure and fundamental modes of the molecule . The study of isonicotinamide-4-methoxybenzoic acid co-crystal revealed a temperature-induced phase transition, highlighting the importance of intermolecular interactions .
Aplicaciones Científicas De Investigación
Actividad antioxidante
El 4-Metoxi-benzoil isotiocianato se ha utilizado en la síntesis de derivados de tiourea, que han mostrado propiedades antioxidantes significativas . Estos derivados se probaron utilizando el método de barrido DPPH, y ciertos compuestos exhibieron una alta actividad antioxidante. Esto sugiere aplicaciones potenciales en la prevención de enfermedades relacionadas con el estrés oxidativo.
Estudios de acoplamiento molecular
Este compuesto ha sido un intermedio clave en el estudio del acoplamiento molecular . Los investigadores lo han utilizado para sintetizar derivados que luego se analizaron para determinar su actividad inhibitoria contra enzimas como la ureasa. Los hallazgos de estos estudios son cruciales para el desarrollo de nuevos medicamentos y tratamientos.
Propiedades antimicrobianas
Los derivados de tiourea basados en this compound han mostrado una gama de actividades biológicas, incluidos los efectos antimicrobianos . Esto abre posibilidades para su uso en la creación de nuevos agentes antibacterianos y antifúngicos.
Aplicaciones antiinflamatorias
Los derivados de tiourea sintetizados también se han observado por sus propiedades antiinflamatorias . Esto indica potencial para desarrollar nuevos medicamentos antiinflamatorios, que podrían ser beneficiosos para tratar diversas enfermedades inflamatorias crónicas.
Investigación antimalárica
Algunos derivados del this compound se han explorado por su actividad antimalárica . Esto es particularmente importante para el desarrollo de nuevas terapias contra las cepas de malaria resistentes a los medicamentos.
Potencial antituberculoso
La investigación también ha indicado que ciertos derivados de tiourea muestran promesa como agentes antituberculosos . Dado el desafío global de la tuberculosis, estos hallazgos podrían conducir a nuevas opciones terapéuticas.
Investigación sobre el cáncer
La amplia actividad biológica de los derivados de tiourea sugiere que pueden tener aplicaciones en la investigación del cáncer . Hay una investigación en curso sobre su potencial como agentes anticancerígenos, que eventualmente podría conducir a tratamientos más efectivos.
Estudios de estructura química y estabilidad
Se requiere más investigación sobre la estructura química y la estabilidad de los derivados de tiourea en condiciones biológicas . Esta investigación fundamental puede proporcionar información sobre el diseño de compuestos farmacéuticos más estables y potentes.
Safety and Hazards
Mecanismo De Acción
Mode of Action
Some studies suggest that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This suggests that the compound interacts with its targets, leading to changes in cell structure and function.
Result of Action
Some studies suggest that it may inhibit the proliferation of a variety of cancer cells .
Análisis Bioquímico
Biochemical Properties
They often form covalent bonds with these molecules, which can alter their function .
Cellular Effects
Other isothiocyanates have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Isothiocyanates are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Isothiocyanates can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Isothiocyanates can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
4-methoxybenzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-8-4-2-7(3-5-8)9(11)10-6-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVJYGOHGKVXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168370 | |
| Record name | 4-Methoxybenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16778-84-0 | |
| Record name | 4-Methoxybenzoyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016778840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16778-84-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 4-Methoxybenzoyl isothiocyanate in the context of the provided research?
A: 4-Methoxybenzoyl isothiocyanate is primarily utilized as a building block for synthesizing thiourea derivatives. These derivatives are created by reacting 4-Methoxybenzoyl isothiocyanate with various amines, including primary amines, secondary amines, and diamines [, , ]. The synthesized compounds are then investigated for potential biological activities, such as antibacterial and antioxidant properties.
Q2: How is 4-Methoxybenzoyl isothiocyanate characterized in the research papers?
A2: Researchers employed several spectroscopic techniques to confirm the identity and purity of the synthesized 4-Methoxybenzoyl isothiocyanate and its derivatives. These include:
- Mass Spectrometry: Used to determine the molecular weight of the compounds. For instance, the mass spectra of the methoxybenzoylthiourea amino acid derivatives showed a molecular ion peak [M]+ at m/z 312, consistent with the calculated molecular weight [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were utilized to analyze the structure of the synthesized compounds. Specific peaks corresponding to distinct functional groups, such as OCH3, C=S-NH, and C=O-NH, were identified and analyzed [, ].
- Infrared (IR) Spectroscopy: IR spectra were used to identify the functional groups present in the molecules by analyzing their characteristic vibrational frequencies [, ].
- UV-Vis Spectroscopy: UV-Vis spectra provided information about the electronic transitions within the molecules, offering insights into their structure and properties [].
Q3: The research mentions synthesizing thiourea derivatives with potential antioxidant activity. Can you elaborate on this aspect?
A: One study [] investigated the antioxidant activity of several synthesized thiourea derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging method. This method assesses the ability of a compound to donate hydrogen atoms or electrons to neutralize the DPPH radical, a stable free radical. The study revealed that one particular derivative (compound 8) exhibited the highest antioxidant activity compared to other derivatives. The researchers attributed this enhanced activity to structural features within the molecule.
Q4: Were any computational studies performed on 4-Methoxybenzoyl isothiocyanate or its derivatives in the context of this research?
A: Yes, one study employed molecular docking simulations to understand the potential inhibitory activity of the synthesized thiourea derivatives against the enzyme urease []. Autodock software was used to dock the compounds into the active site of Bacillus pasteurii urease (PDB ID: 4ubp). The study highlighted that compound 7 showed the best docking score and potential inhibitory activity, followed by compounds 5 and 6. This finding suggests that the presence of two thiourea moieties in the compound structure might be crucial for enhanced inhibition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














